molecular formula C15H24N2O2 B2709004 N-(1-cyanocyclobutyl)-2-(cyclopentyloxy)-N-methylbutanamide CAS No. 1798045-42-7

N-(1-cyanocyclobutyl)-2-(cyclopentyloxy)-N-methylbutanamide

Cat. No. B2709004
CAS RN: 1798045-42-7
M. Wt: 264.369
InChI Key: BWRPNAFEZKLXRT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclobutyl and cyclopentyl rings would provide a degree of rigidity to the molecule, while the ether, cyanide, and amide groups would introduce polar characteristics .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and functional groups all play a role. For example, the presence of polar groups like cyanide and amide might increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without more information, it’s not possible to predict the mechanism of action of this compound .

Future Directions

Future research on this compound would likely involve elucidating its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve a variety of experimental techniques, including spectroscopy, crystallography, and biological assays .

properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-cyclopentyloxy-N-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-3-13(19-12-7-4-5-8-12)14(18)17(2)15(11-16)9-6-10-15/h12-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRPNAFEZKLXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)C1(CCC1)C#N)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-2-(cyclopentyloxy)-N-methylbutanamide

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